molecular formula C9H8FNO B1342802 8-Fluoro-2,3-dihydroquinolin-4-one CAS No. 38470-28-9

8-Fluoro-2,3-dihydroquinolin-4-one

Cat. No. B1342802
CAS RN: 38470-28-9
M. Wt: 165.16 g/mol
InChI Key: WDJXVWCJNSAMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2,3-dihydroquinolin-4-one is a chemical compound with the molecular formula C9H8FNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . One method involves the reaction of 3-(o-fluorophenylamino)propionic acid with polyphosphoric acid, heated at 80°C for 3 hours .


Molecular Structure Analysis

The molecular weight of 8-Fluoro-2,3-dihydroquinolin-4-one is 165.164 Da . The structure of this compound includes a quinoline ring, which is a widespread structure in nature .


Chemical Reactions Analysis

The chemical reactions of 8-Fluoro-2,3-dihydroquinolin-4-one involve Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .


Physical And Chemical Properties Analysis

8-Fluoro-2,3-dihydroquinolin-4-one has a molecular weight of 165.164 Da . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Fluorescent Properties and Cytotoxicity

  • Synthesis and Properties : A study described the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydroquinolin-4-ones and investigated their photofluorescent properties. It was found that these compounds exhibit almost identical fluorescence properties despite varying numbers of fluoro-substituents. Additionally, their cytotoxicity against various human and animal cell lines was evaluated, showing enhanced cytotoxic effects against human myeloma cells compared to normal cells (Politanskaya et al., 2015).

Synthesis and Transformation for Drug Development

  • Drug Synthesis and Transformation : Another research focused on the synthesis of 8-Fluoro-3,4-dihydroisoquinoline, a key intermediate in various transformations. These transformations led to novel 1,2,3,4-tetrahydroisoquinoline derivatives, which are potential building blocks in synthesizing central nervous system drug candidates (Hargitai et al., 2018).

Interaction with Biological Molecules

  • Protein Interaction Studies : A study explored the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme. The research involved various spectrophotometric studies to predict this interaction, including circular dichroism and NMR studies. The importance of fluorine in these interactions was emphasized, and cytotoxicity was also evaluated (Hemalatha et al., 2016).

Antifungal and Antibacterial Applications

  • Antifungal and Antibacterial Properties : Research into the design, synthesis, and antifungal activity of 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives revealed that these compounds displayed varying levels of antifungal activity against different fungi. Some derivatives showed particularly effective antifungal properties (Guo Chun, 2012).

Applications in Neuroimaging and Alzheimer's Research

  • Neuroimaging in Alzheimer's Disease : A fluorine-18 labeled compound based on 8-hydroxyquinoline was developed for positron emission tomography (PET) imaging to probe the "metal hypothesis of Alzheimer's disease". This compound, [(18)F]CABS13, showed higher uptake in the central nervous system of Alzheimer's disease model mice compared to wild-type mice (Liang et al., 2015).

Antitumor Agents

  • Development of Antitumor Agents : A study on the design, synthesis, and evaluation of new 2-phenylquinolin-4-one derivatives, including 8-fluoro variants, showed significant inhibitory activity against various tumor cell lines. One derivative, in particular, showed selectivity against certain cancer cell lines, indicating its potential as an antitumor agent (Chou et al., 2010).

Safety And Hazards

8-Fluoro-2,3-dihydroquinolin-4-one is classified as a hazardous material . It is intended for research and development use only, and not for medicinal, household, or other uses .

Future Directions

8-Fluoro-2,3-dihydroquinolin-4-one is currently used for research purposes . As research progresses, new applications and properties of this compound may be discovered.

properties

IUPAC Name

8-fluoro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXVWCJNSAMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599830
Record name 8-Fluoro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2,3-dihydroquinolin-4-one

CAS RN

38470-28-9
Record name 8-Fluoro-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38470-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoro-2,3-dihydroquinolin-4-one
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